molecular formula C12H12N2OS B3351151 5-Benzylidene-3-ethyl-2-sulfanylideneimidazolidin-4-one CAS No. 33665-12-2

5-Benzylidene-3-ethyl-2-sulfanylideneimidazolidin-4-one

Cat. No. B3351151
CAS RN: 33665-12-2
M. Wt: 232.30 g/mol
InChI Key: YFUFMPFKHXGNHN-UHFFFAOYSA-N
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Description

5-Benzylidene-3-ethyl-2-sulfanylideneimidazolidin-4-one is a thiohydantoin compound . It has been proposed as a potential novel fungicide . The exact chemical structure of this molecule has not yet been determined since it can potentially exist in several tautomeric and geometric forms (Z-E isomerism) .


Synthesis Analysis

The synthesis of 5-Benzylidene-3-ethyl-2-sulfanylideneimidazolidin-4-one was moderate in efficiency . The yield was 52.3%, and the melting point was 258–260 °C (EtOH) .


Molecular Structure Analysis

The geometries of all the theoretically possible structures of the studied compounds were optimized . The calculations were performed at the density functional theory level using the B3LYP functional and the 6-311++G** basis set . Based on these calculations, the most probable structures of the studied compounds were proposed . It was documented that the compound exists predominantly in the tautomeric structure, in which the movable hydrogen is connected to the nitrogen atom in the hydantoin ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 5-Benzylidene-3-ethyl-2-sulfanylideneimidazolidin-4-one were found to be moderately efficient . The compound was synthesized with a yield of 52.3% .


Physical And Chemical Properties Analysis

The compound has a melting point of 258–260 °C (EtOH) . The exact physical and chemical properties of this compound are not fully detailed in the available literature.

properties

IUPAC Name

5-benzylidene-3-ethyl-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c1-2-14-11(15)10(13-12(14)16)8-9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFUFMPFKHXGNHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC=CC=C2)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40855495
Record name 5-Benzylidene-3-ethyl-2-sulfanylideneimidazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40855495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Benzylidene-3-ethyl-2-sulfanylideneimidazolidin-4-one

CAS RN

33665-12-2
Record name 5-Benzylidene-3-ethyl-2-sulfanylideneimidazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40855495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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